molecular formula C40H77NO11S B1243123 C16 Sulfatide CAS No. 89771-78-8

C16 Sulfatide

Cat. No. B1243123
CAS RN: 89771-78-8
M. Wt: 780.1 g/mol
InChI Key: CJGVDSGIQZDLDO-PHLJAKBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

C16 Sulfatide is synthesized through a series of enzymatic reactions starting from ceramide. The synthesis involves the addition of a galactose moiety followed by sulfation, which introduces the sulfate group creating sulfatide. This process is catalyzed by cerebroside sulfotransferase, with the ceramide serving as the precursor. The synthesis and accumulation of C16 sulfatide in pancreatic β-cells have been shown to influence insulin secretion, highlighting its importance in glucose homeostasis and diabetes pathology.

Molecular Structure Analysis

The molecular structure of C16 Sulfatide comprises a ceramide backbone, a galactose sugar unit, and a sulfated group, making it amphipathic. This structure allows it to interact with various molecules within the cell membrane, influencing membrane properties and signaling pathways. Its sulfated headgroup is crucial for its biological activity, including interactions with specific proteins and involvement in cellular signaling.

Chemical Reactions and Properties

C16 Sulfatide participates in several chemical reactions, especially those involving its metabolism. It is specifically degraded by arylsulfatase A into ceramide and sulfate, a process pivotal in maintaining cellular sulfatide levels. Abnormalities in this metabolic pathway can lead to sulfatide accumulation, contributing to diseases like metachromatic leukodystrophy. Its unique structure allows it to engage in lipid-lipid and lipid-protein interactions, affecting membrane dynamics, signaling pathways, and cellular functions.

Physical Properties Analysis

The physical properties of C16 Sulfatide, including its amphipathic nature, influence its localization within cell membranes and lipid rafts. These properties facilitate its role in modulating membrane fluidity and curvature, which are essential for processes like vesicle formation and endocytosis. The sulfatide's ability to form microdomains within membranes is critical for its function in signaling pathways and neuroprotection.

Chemical Properties Analysis

C16 Sulfatide's chemical properties, particularly its sulfate group, are key to its biological functions. This sulfated galactose headgroup allows for specific interactions with proteins, including ion channels and receptors, modulating their activity. These interactions are crucial for C16 Sulfatide's roles in insulin secretion, immune responses, and nervous system function. The sulfated group also contributes to the molecule's negative charge, influencing its binding and signaling capabilities.

References (Sources)

  • (Buschard et al., 2006): Detailed the role of C16:0 sulfatide in inhibiting insulin secretion by modulating KATP channels.
  • (Blomqvist et al., 2005): Investigated the effects of C16:0 sulfatide administration on insulin secretion and glycaemic control.
  • (Moyano et al., 2014): Explored the distribution and role of C16 Sulfatide in CNS lipid rafts.
  • (Takahashi & Suzuki, 2012): Discussed the multifunctional roles of sulfatide in various biological fields and its involvement in diseases.

Scientific Research Applications

Inhibition of Insulin Secretion in Rat β-Cells

C16:0 Sulfatide, a glycosphingolipid, predominantly found in pancreatic islets, plays a significant role in the inhibition of insulin secretion in rat β-cells. This effect is achieved by reducing the sensitivity of ATP-sensitive K+ channels (KATP channels) to ATP inhibition, thereby impacting glucose-stimulated insulin secretion and electrical activity in cells (Buschard et al., 2006).

Role in Type II Diabetes

In studies involving type II diabetic animal models, it was observed that there is a selective lack of the C16:0 fatty acid isoform of sulfatide in the pancreas. This lack of C16:0 sulfatide isoform contrasts with non-diabetic models where both C16:0 and C24:0 sulfatide isoforms are expressed. The C16:0 isoform is particularly involved in the preservation of insulin crystals, indicating its potential role in the pathogenesis of type II diabetes (Blomqvist et al., 2003).

Enhancement of Glucose-Stimulated Insulin Secretion

In vivo administration of the C16:0 fatty acid isoform of sulfatide to Zucker fatty rats, which are a model for prediabetes, resulted in an increase in pancreatic sulfatide and enhanced glucose-stimulated insulin secretion. This suggests a potential therapeutic application of C16:0 sulfatide in enhancing insulin secretion in prediabetic conditions (Blomqvist et al., 2005).

Relationship with Type 1 and Type 2 Diabetes

Studies have shown that sulfatide, including its C16:0 isoform, is involved in insulin processing and secretion, and it influences both type 1 and type 2 diabetes. In type 1 diabetes, anti-sulfatide antibodies are observed, and sulfatide has specific anti-inflammatory properties. In type 2 diabetes, low serum concentrations of sulfatide are noted. Administration of C16:0 sulfatide has shown to improve insulin response in certain diabetic models (Buschard et al., 2005).

Biomarker in Multiple Sclerosis

The plasma levels of various sulfatide isoforms, including C16:0, have been studied as potential biomarkers in relapsing–remitting multiple sclerosis. It has been observed that levels of C16:0 sulfatide in plasma correlate with disease status, indicating its potential utility in the diagnosis and monitoring of multiple sclerosis (Moyano et al., 2013).

Influence on Immune System

The C16:0 sulfatide isoform, among others, has been studied for its ability to influence the immune system. It has been shown to regulate autoimmunity and anti-tumor immunity. Specifically, C16:0 sulfatide activates certain immune cells, potentially contributing to the regulation of diseases like type 1 diabetes and multiple sclerosis (Subramanian et al., 2012).

Involvement in Central Nervous System

The distribution of various sulfatide isoforms, including C16:0, in central nervous system lipid rafts has been a subject of research. These studies aim to understand the biological relevance of sulfatides in brain development and function. Sulfatide species show heterogeneity in their fatty acid acyl group composition, which may influence their role in the central nervous system (Moyano et al., 2014).

Effects on Adipokine Production

Sulfatide, including its C16:0 isoform, affects adipokine production in human adipose tissue. It has been found to increase adiponectin production and decrease pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-8. This suggests a role of C16:0 sulfatide in modulating inflammatory responses in conditions such as type 2 diabetes (Bruun et al., 2007).

Diagnostic Utility in Metachromatic Leukodystrophy

C16:0 sulfatide has been investigated for its diagnostic utility in metachromatic leukodystrophy, a neurodegenerative disease. Elevated levels of C16:0 sulfatide in body fluids can be indicative of the disease, and mass spectrometry-based quantification methods have been developed for its detection (Saville et al., 2017).

Modulation of Immune Responses

The effects of sulfatide isoforms on immune responses have been studied, showing that specific isoforms, including C16:0, modulate indoleamine 2,3-dioxygenase in antigen-presenting cells. This highlights the potential of sulfatide isoforms in regulating immune system activity (Altomare et al., 2011).

Roles in Oligodendrocyte Maturation and Myelination

Research into the role of various sulfatide species, including C16:0, in oligodendrocyte maturation and myelination, has revealed that different sulfatide species affect these processes. The specific roles of individual sulfatide species in oligodendrocyte development and myelination are being investigated to understand their unique contributions (Hirahara et al., 2017).

Future Directions

Newborn screening for MLD may be considered in the future as innovative treatments are advancing . There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGVDSGIQZDLDO-PHLJAKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C16 Sulfatide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C16 Sulfatide
Reactant of Route 2
C16 Sulfatide
Reactant of Route 3
C16 Sulfatide
Reactant of Route 4
C16 Sulfatide
Reactant of Route 5
C16 Sulfatide
Reactant of Route 6
C16 Sulfatide

Citations

For This Compound
19
Citations
L Su, M Athamna, Y Wang, J Wang… - Proceedings of the …, 2021 - National Acad Sciences
… -2 in complex with C16-sulfatide revealed that three C16-sulfatide molecules bound to the MD-… The three C16-sulfatide molecules partially mimicked the detailed interactions of lipid A to …
Number of citations: 26 www.pnas.org
Y Hirahara, T Wakabayashi, T Mori… - Journal of …, 2017 - Wiley Online Library
… The sulfatide species spectra of the section at this stage indicated m/z 778.53 as the C16 sulfatide, m/z 806.54 as the C18 sulfatide and m/z 822.51 as the C18-OH sulfatide (Fig. 5a). O4-…
Number of citations: 49 onlinelibrary.wiley.com
JT Saville, NJC Smith, JM Fletcher, M Fuller - Analytica chimica acta, 2017 - Elsevier
Impaired sulfatide catabolism is the primary biochemical insult in patients with the inherited neurodegenerative disease, metachromatic leukodystrophy (MLD), and sulfatide elevation in …
Number of citations: 17 www.sciencedirect.com
DGS Capelluto - Frontiers in Molecular Biosciences, 2022 - frontiersin.org
… )-MD-2 complexed with C16-sulfatide gives important insights about the … Three C16-sulfatide molecules are located at the … Many hydrogen bonds are formed between C16-sulfatide and …
Number of citations: 2 www.frontiersin.org
Y Zhang, X Liang, X Bao, W Xiao, G Chen - European Journal of Medicinal …, 2022 - Elsevier
… 2 in complex with C16-sulfatide (5, Fig. 3B) revealed that three C16-sulfatide molecules bound … The three C16-sulfatide molecules partially mimicked the detailed interactions of lipid A to …
Number of citations: 48 www.sciencedirect.com
M Blomqvist, A Kaas, JE Månsson… - Journal of cellular …, 2003 - Wiley Online Library
… However, one interesting finding is observed from the MS analysis, ie, the presence of a hydroxylated form of C16 sulfatide in mouse and human pancreatic tissue, which has not been …
Number of citations: 16 onlinelibrary.wiley.com
A Roeske‐Nielsen, LT Dalgaard… - Diabetes/metabolism …, 2010 - Wiley Online Library
… β-Cells are less sensitive to the detrimental effects of cytokines at low glucose concentration (ie at rest) than at higher glucose concentrations 45; native and C16 sulfatide inhibit insulin …
Number of citations: 17 onlinelibrary.wiley.com
M Sans, Y Chen, FI Thege, R Dou, J Min… - bioRxiv, 2023 - biorxiv.org
… Among the top differential lipids elevated in IPMN were several sulfatide species including C16 sulfatide (m/z 778.51), C24:0(OH) sulfatide (m/z 906.63), and C24:1(OH) sulfatide (m/z …
Number of citations: 3 www.biorxiv.org
JWH Wong, HJ Abuhusain, KL McDonald… - Analytical …, 2012 - ACS Publications
Selected reaction monitoring (SRM) is a mass spectrometry-based approach commonly used to increase analytical sensitivity and selectively for specific compounds in complex …
Number of citations: 30 pubs.acs.org
AS Don, H Rosen - Biochemical and biophysical research communications, 2009 - Elsevier
The lipid second messenger sphingosine 1-phosphate (S1P) is a critical mediator of cellular proliferation and survival signals, and is essential for vasculogenesis and neurogenesis. …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.